1,1,1,3-Tetrachloro-3-methyl-butane

Description

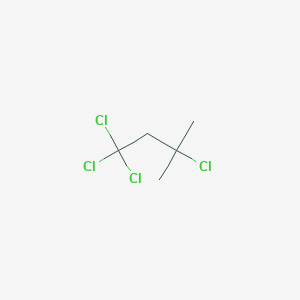

1,1,1,3-Tetrachloro-3-methyl-butane is a chlorinated hydrocarbon with a branched alkane structure. It features four chlorine atoms and a methyl group attached to a butane backbone. Applications may include use as an intermediate in organic synthesis or industrial solvents, though its environmental and toxicological profiles remain underexplored in the referenced materials.

Properties

CAS No. |

23153-20-0 |

|---|---|

Molecular Formula |

C5H8Cl4 |

Molecular Weight |

209.9 g/mol |

IUPAC Name |

1,1,1,3-tetrachloro-3-methylbutane |

InChI |

InChI=1S/C5H8Cl4/c1-4(2,6)3-5(7,8)9/h3H2,1-2H3 |

InChI Key |

CEVQMSNVKOEJQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1,1,1,3-Tetrachloro-3-methyl-butane is primarily utilized in the following areas:

- Solvent in Chemical Reactions : It serves as an effective solvent for various organic reactions due to its polarity and ability to dissolve a wide range of compounds. This property makes it valuable in laboratory settings for synthesizing other chemical compounds .

- Intermediate in Synthesis : It is often used as an intermediate in the synthesis of more complex organic molecules. For example, it can be utilized in the production of 3-methyl-2-butenoic acid through hydrolysis reactions .

- Research and Development : The compound is widely used in academic and industrial research for studying reaction mechanisms involving chlorinated hydrocarbons and their environmental impact .

Environmental and Safety Considerations

Due to its halogenated nature, this compound poses certain environmental risks. It is classified as a volatile organic compound (VOC) and may contribute to atmospheric pollution if not managed properly. Studies have indicated that halogenated hydrocarbons can react with hydroxyl radicals in the atmosphere, leading to degradation products that may have varying toxicity levels .

Case Study 1: Synthesis of 3-Methyl-2-butenoic Acid

A significant application of this compound is demonstrated in a study where it was used as a precursor for synthesizing 3-methyl-2-butenoic acid. The process involved hydrolysis under controlled conditions, yielding high purity products with minimal environmental impact .

Table 1: Synthesis Conditions

| Reactant | Quantity (g) | Reaction Time (hrs) | Yield (%) |

|---|---|---|---|

| This compound | 100 | 3 | 90.5 |

| Hydrolysis Catalyst | Variable | N/A | N/A |

Case Study 2: Use as a Solvent

In laboratory settings, this compound has been employed as a solvent for various organic reactions. Its ability to dissolve both polar and non-polar substances makes it suitable for diverse applications ranging from polymer chemistry to pharmaceuticals .

Table 2: Solvent Properties

| Property | Value |

|---|---|

| Boiling Point | High (specific value needed) |

| Density | Moderate (specific value needed) |

| Solubility | Soluble in many organic solvents |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data for 1,1,1,3-Tetrachloro-3-methyl-butane. However, comparisons can be drawn to structurally or functionally related chlorinated hydrocarbons:

1,1,1-Trichloroethane (CAS 71-55-6)

- Structure : Three chlorine atoms on the terminal carbon of ethane.

- Regulatory Identifiers : EPA ID 4796 .

- Key Differences: Fewer chlorine atoms and a simpler ethane backbone compared to the target compound.

1,1,2-Trichloroethane (CAS 79-00-5)

- Structure : Two chlorine atoms on one carbon and one on the adjacent carbon.

- Regulatory Identifiers : EPA ID 7518 .

- Key Differences: Linear ethane structure with asymmetric chlorine distribution, contrasting with the branched butane framework of the target compound. Known for higher toxicity and groundwater contamination risks .

Tetrachloroethane (CAS 25322-20-7)

- Structure : Four chlorine atoms distributed across ethane.

- Environmental Presence : Detected in effluents and sediments (e.g., EPA ID 81502 for Tetrachlorobutadiene in water systems) .

- Key Differences : Ethane-based structure with higher chlorine density but lacking the methyl group and butane chain of the target compound.

Trichlorobutadiene (CAS 53317-48-9)

- Structure : Three chlorine atoms on a butadiene chain.

- Regulatory Identifiers : EPA ID 712430 .

- Key Differences : Unsaturated backbone (butadiene) vs. saturated butane in the target compound. Likely more reactive due to double bonds.

Data Table: Key Chlorinated Hydrocarbons from Evidence

Research Findings and Implications

- Environmental Persistence : Chlorinated alkanes like 1,1,1-Trichloroethane are regulated due to long environmental half-lives and bioaccumulation risks . The target compound’s branched structure may reduce biodegradability compared to linear analogs.

- Toxicity Trends : Asymmetric chlorination (e.g., 1,1,2-Trichloroethane) correlates with higher hepatotoxicity , suggesting that the chlorine distribution in this compound warrants similar scrutiny.

- Analytical Challenges : Detection methods for chlorinated compounds in sediments (e.g., EPA ID 78369 for 1,1,1-Trichloroethane in wet sediment ) may require adaptation for branched derivatives.

Preparation Methods

Radical Chlorination of 3-Methylbutane

Radical chlorination of alkanes is a well-established method for introducing chlorine atoms. For 3-methylbutane (isopentane), ultraviolet (UV) light-initiated chlorination could yield this compound as a minor product alongside isomers.

Reaction Conditions :

-

Chlorine Gas (Cl₂) : 2–4 equivalents, bubbled through the substrate.

-

UV Light : 254 nm wavelength to generate chlorine radicals.

-

Temperature : 80–120°C to enhance reaction kinetics.

-

Solvent : Carbon tetrachloride (CCl₄) to maintain homogeneity.

Challenges :

-

Poor regioselectivity due to similar C-H bond dissociation energies across the molecule.

-

Formation of polychlorinated byproducts (e.g., pentachloro derivatives).

Yield Optimization :

Friedel-Crafts Alkylation Followed by Chlorination

This two-step approach involves alkylation followed by selective chlorination:

-

Alkylation of Chloroform :

Reacting chloroform (CHCl₃) with isobutylene (C₄H₈) in the presence of AlCl₃ yields 1,1,1-trichloro-3-methyl-butane. -

Selective Chlorination at C3 :

Further chlorination using sulfuryl chloride (SO₂Cl₂) or Cl₂ under controlled conditions introduces the fourth chlorine atom.

Advantages :

-

Higher regiocontrol compared to radical methods.

-

Scalability for industrial production.

Limitations :

-

Requires stringent moisture-free conditions to prevent catalyst deactivation.

-

Risk of forming geminal dichloro isomers.

Catalytic Chlorination Using SbCl₅

Antimony pentachloride (SbCl₅) is a potent Lewis acid catalyst used in chlorination reactions. A patent describing the synthesis of 1,1,1,3,3-pentafluorobutane highlights SbCl₅’s role in facilitating halogen exchange, suggesting its applicability to chlorination.

Proposed Mechanism :

-

Activation of Chlorine : SbCl₅ polarizes Cl₂, enhancing electrophilicity.

-

Electrophilic Attack : Chlorine targets electron-rich tertiary carbon (C3).

-

Rearrangement : Methyl migration stabilizes the carbocation intermediate.

Reaction Setup :

-

Molar Ratio (Substrate:Cl₂:SbCl₅): 1:4:0.1

-

Pressure : 1.0–1.5 MPa (enhances gas-phase reactant solubility).

Industrial-Scale Considerations

Reactor Design

Liquid-phase fluorination reactors with dual temperature zones could be adapted for chlorination:

-

Low-Temperature Zone (60–90°C) : Initial chlorination to avoid side reactions.

-

High-Temperature Zone (90–140°C) : Completes substitution at sterically hindered sites.

Byproduct Management

-

HCl Neutralization : Scrubbing with aqueous NaOH minimizes corrosion.

-

Distillation : Fractional distillation separates this compound (b.p. ~180°C) from lower chlorinated species.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of 1,1,1,3-tetrachloro-3-methyl-butane?

- Methodological Answer : Use a combination of gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy to confirm molecular structure and purity. For GC-MS, employ a non-polar capillary column (e.g., DB-5) with a temperature gradient of 40°C to 250°C at 10°C/min, referencing retention indices against known chlorinated alkanes . IR analysis should focus on characteristic C-Cl stretching vibrations (540–580 cm⁻¹) and C-C skeletal modes (700–800 cm⁻¹), calibrated using standards like tetrachloroethylene or 1,1,1,2-tetrachloroethane .

Q. How should this compound be stored to prevent degradation in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at 0–4°C to minimize photolytic and thermal decomposition. Use PTFE-lined caps to avoid leaching. Periodically validate stability via headspace GC-MS to detect volatile degradation products (e.g., chlorinated alkenes or HCl) .

Q. What solvent systems are optimal for spectroscopic studies of this compound?

- Methodological Answer : For NMR studies, use deuterated chloroform (CDCl₃) due to its non-polar nature and compatibility with chlorinated compounds. For UV-Vis analysis, dissolve in hexane or carbon tetrachloride to avoid solvent interference below 250 nm .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under controlled atmospheres (N₂ vs. air) to assess decomposition kinetics. Pair with thermogravimetric analysis (TGA) to quantify mass loss thresholds. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) to identify critical degradation pathways .

Q. What experimental strategies can isolate and quantify trace impurities in synthesized batches?

- Methodological Answer : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to separate impurities. Validate purity using high-resolution mass spectrometry (HRMS) and cross-reference with databases like NIST Chemistry WebBook. For chlorinated byproducts, use electron-capture detection (ECD) in GC for enhanced sensitivity .

Q. How does the steric hindrance of the methyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies using competition experiments with varying nucleophiles (e.g., KI vs. KSCN) in polar aprotic solvents (DMF or DMSO). Monitor reaction progress via ¹³C NMR to track substitution at the C3 position. Compare activation energies with less-hindered analogs (e.g., 1,1,1-trichlorobutane) using Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.